Benzo[D]isoxazol-5-ylboronic acid
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Overview
Description
Benzo[D]isoxazol-5-ylboronic acid is a boronic acid derivative featuring a benzo[D]isoxazole moiety. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The benzo[D]isoxazole scaffold is known for its stability and biological activity, making it a valuable building block in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method starts with commercially available 2,4-dimethoxyaniline, which undergoes a series of reactions including protection, Friedel-Crafts acylation, and cyclization to form the benzo[D]isoxazole core . The boronic acid group is then introduced via a borylation reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .
Industrial Production Methods: Industrial production of benzo[D]isoxazol-5-ylboronic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Benzo[D]isoxazol-5-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ester.
Reduction: The benzo[D]isoxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Benzo[D]isoxazol-5-yl alcohol or ester.
Reduction: Reduced benzo[D]isoxazole derivatives.
Substitution: Various substituted benzo[D]isoxazole compounds depending on the reactants used.
Scientific Research Applications
Benzo[D]isoxazol-5-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of benzo[D]isoxazol-5-ylboronic acid depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or modulating receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition. The benzo[D]isoxazole moiety can interact with various molecular targets, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Benzo[D]isoxazole: The parent compound without the boronic acid group.
Benzo[D]isoxazol-3-ylboronic acid: A positional isomer with the boronic acid group at a different position.
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness: Benzo[D]isoxazol-5-ylboronic acid is unique due to the presence of both the benzo[D]isoxazole ring and the boronic acid group, which confer distinct reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
1,2-benzoxazol-5-ylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO3/c10-8(11)6-1-2-7-5(3-6)4-9-12-7/h1-4,10-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWOAVSHWZQABB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)ON=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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